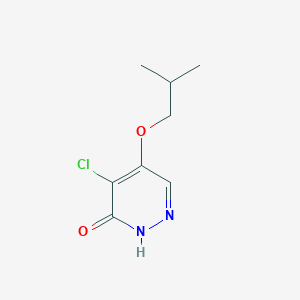
4-chloro-5-isobutoxypyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-isobutoxypyridazin-3(2H)-one is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-isobutoxypyridazin-3(2H)-one typically involves the reaction of a suitable pyridazine precursor with chlorinating and isobutoxylating agents. The reaction conditions may include:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride.
Isobutoxylation: Employing isobutyl alcohol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-chloro-5-isobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of pyridazine amines or alcohols.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-chloro-5-isobutoxypyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4-chloro-5-methoxypyridazin-3(2H)-one
- 4-chloro-5-ethoxypyridazin-3(2H)-one
- 4-chloro-5-propoxypyridazin-3(2H)-one
Uniqueness
4-chloro-5-isobutoxypyridazin-3(2H)-one is unique due to its specific isobutoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
For detailed and specific information, consulting scientific literature and databases is recommended
属性
CAS 编号 |
1346697-46-8 |
|---|---|
分子式 |
C8H11ClN2O2 |
分子量 |
202.64 g/mol |
IUPAC 名称 |
5-chloro-4-(2-methylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)4-13-6-3-10-11-8(12)7(6)9/h3,5H,4H2,1-2H3,(H,11,12) |
InChI 键 |
VUVINHNAUJHLSE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C(=O)NN=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


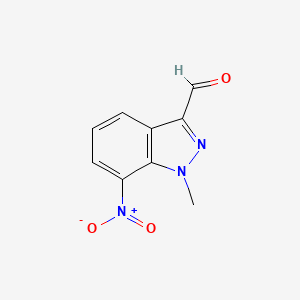
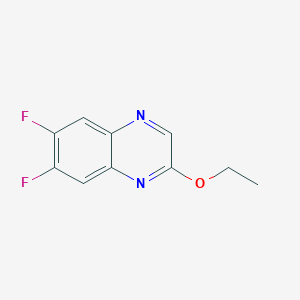
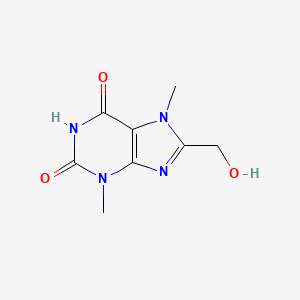

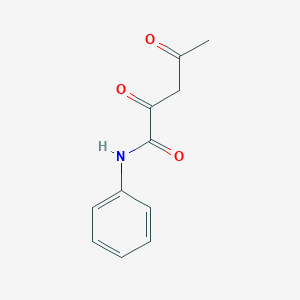
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
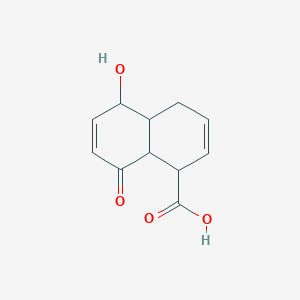
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
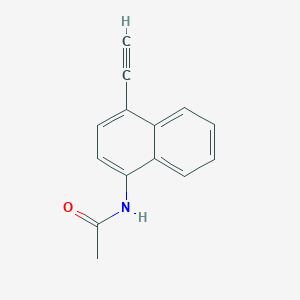

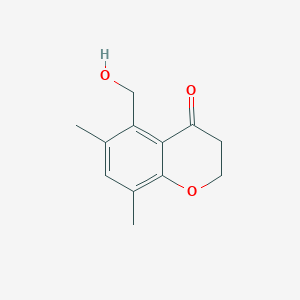
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)


